N-Me-Asp(Otbu)-OH
Overview
Description
“N-Me-Asp(Otbu)-OH” is also known as “Fmoc-N-Me-Asp(Otbu)-OH” or “N-α-Fmoc-N-α-methyl-L-aspartic acid β-tert butyl ester”. It is a building block for the introduction of N-α-methyl-aspartic acid amino-acid residues by Fmoc SPPS . The empirical formula is C24H27NO6 and the molecular weight is 425.47 g/mol .
Molecular Structure Analysis
The InChI code for “N-Me-Asp(Otbu)-OH” is 1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“N-Me-Asp(Otbu)-OH” is a white to off-white powder . . It is soluble in DMF .
Scientific Research Applications
“N-Me-Asp(Otbu)-OH” is a type of Fmoc protected N-methyl amino acid . It’s suitable for solid phase peptide synthesis . N-methyl amino acids have been shown to improve proteolytic stability of peptides . Here are some potential applications:
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Peptide Synthesis
- Summary : “N-Me-Asp(Otbu)-OH” can be used in the synthesis of peptides. The N-methyl group can enhance the proteolytic stability of the peptides .
- Methods : In solid phase peptide synthesis, the amino acid is attached to a solid support. The N-terminus of the amino acid is protected by the Fmoc group. The peptide chain is assembled by sequentially coupling the carboxyl group of the next amino acid to the N-terminus of the chain. The Fmoc group is then removed, and the process is repeated until the desired sequence is obtained .
- Results : The resulting peptides have enhanced stability against proteolytic enzymes, which can be beneficial in therapeutic applications .
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Library Synthesis
- Summary : “N-Me-Asp(Otbu)-OH” can be used in the synthesis of peptide libraries. These libraries can be used for high-throughput screening to identify peptides with desired properties .
- Methods : In library synthesis, a mixture of amino acids is used at each step of the peptide synthesis. This results in a library of peptides with all possible combinations of the amino acids used .
- Results : The resulting peptide library can be screened for peptides with desired properties, such as binding to a specific target .
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Drug Discovery
- Summary : “N-Me-Asp(Otbu)-OH” can be used in the discovery of new drugs. The enhanced proteolytic stability of peptides containing N-methyl amino acids can be beneficial in the development of peptide-based drugs .
- Methods : In drug discovery, peptides are often screened for their ability to bind to a specific target, such as a protein or receptor. The use of “N-Me-Asp(Otbu)-OH” in the synthesis of these peptides can enhance their stability, potentially improving their effectiveness as drugs .
- Results : The resulting peptides can be tested for their therapeutic potential. The specific results would depend on the target and the specific properties of the peptides .
-
Proteomics Research
- Summary : “N-Me-Asp(Otbu)-OH” can be used in proteomics research. Proteomics is the large-scale study of proteins, and peptides are often used as tools in this field .
- Methods : In proteomics research, peptides can be used as probes to study the structure and function of proteins. The use of “N-Me-Asp(Otbu)-OH” in the synthesis of these peptides can enhance their stability, potentially improving their usefulness as research tools .
- Results : The resulting peptides can provide valuable insights into the structure and function of proteins. The specific results would depend on the specific proteins being studied .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZMENGKDSBXFM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427288 | |
Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Me-Asp(Otbu)-OH | |
CAS RN |
197632-85-2 | |
Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.